

# Spectroscopic Profile of 3-(Methylthio)propyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: **3-(Methylthio)propyl acetate**

Cat. No.: **B104257**

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-(Methylthio)propyl acetate** (CAS No. 16630-55-0), a compound of interest in various chemical and biological research fields. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols to facilitate replication and further investigation.

## Chemical Structure and Properties

- IUPAC Name: **3-(methylthio)propyl acetate**
- Synonyms: Methionol acetate, Acetic acid 3-(methylthio)propyl ester
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>S<sup>[1]</sup>
- Molecular Weight: 148.22 g/mol <sup>[1]</sup>
- Chemical Structure:

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-(Methylthio)propyl acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
a	~4.1	Triplet (t)	-O-CH <sub>2</sub> -	
b	~2.5	Triplet (t)	-S-CH <sub>2</sub> -	
c	~2.1	Singlet (s)	S-CH <sub>3</sub>	
d	~2.0	Singlet (s)	C(=O)-CH <sub>3</sub>	
e	~1.9	Quintet	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	

Note: Predicted values based on typical chemical shifts. For definitive assignments, experimental data from a high-resolution instrument is required.

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Carbon Atom	Chemical Shift (δ) ppm
C=O	~171.0
-O-CH <sub>2</sub> -	~63.0
-S-CH <sub>2</sub> -	~30.0
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~29.0
C(=O)-CH <sub>3</sub>	~21.0
S-CH <sub>3</sub>	~15.5

Note: Predicted values. Experimental verification is recommended.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1040	Medium	C-O stretch
~650	Weak	C-S stretch

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
148	Moderate	[M] <sup>+</sup> (Molecular Ion)
88	High	[CH <sub>3</sub> SCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O] <sup>+</sup>
73	High	[CH <sub>3</sub> SCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for a liquid sample like **3-(Methylthio)propyl acetate**.

## NMR Spectroscopy

- Sample Preparation: A solution of **3-(Methylthio)propyl acetate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- <sup>1</sup>H NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is typically used.
- Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

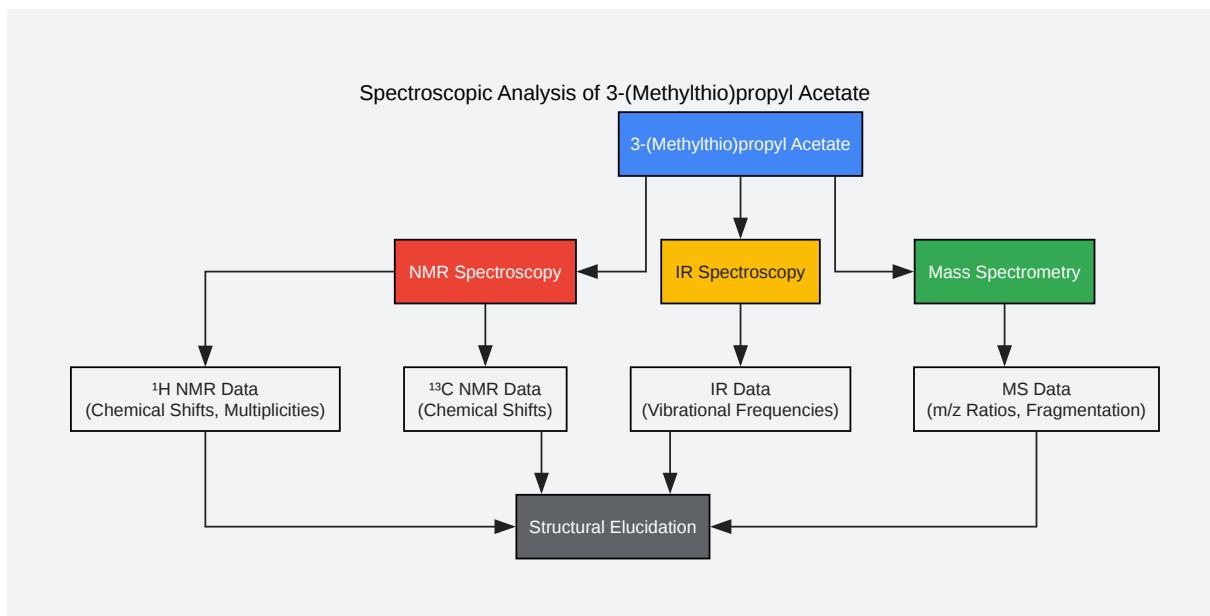
- Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is first recorded.
  - The sample is then placed in the beam path, and the sample spectrum is acquired.
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile liquid like **3-(Methylthio)propyl acetate**, Gas Chromatography (GC) is an ideal separation and introduction technique (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-(Methylthio)propyl acetate**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. 3-(Methylthio)propyl acetate | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>S | CID 85519 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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